![molecular formula C15H12BrCl3N2O3S B5015839 N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5015839.png)
N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Description
The compound “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” is a functionalized derivative of thiophene . It has shown a wide variety of applications including agrochemical and pharmaceutical fields . This compound benefits from new directed derivations that have not previously been reported, leading to three new characterized derivatives .
Synthesis Analysis
The synthesis of “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of this compound includes an aldehyde group in position 3, an amide group at position 2, and a bromo functionality at position 4 . The aldehyde group gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group contributes to the ease of functionalization for product 4 and can be deprotected for further functionalization . The bromo functionality is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct lithiations and a bromination reaction . The bromination reaction was carried out using two equivalents of Br 2 and acetic acid in CHCl 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not mentioned in the available literature .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl3N2O3S/c1-25(23,24)21(14-5-2-9(17)6-13(14)19)8-15(22)20-10-3-4-11(16)12(18)7-10/h2-7H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJSNBKUBSFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Br)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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